4-(Allyloxy)-3-methoxybenzoic acid
Overview
Description
4-(Allyloxy)-3-methoxybenzoic acid is a chemical compound with the molecular weight of 178.19 . It is stored in a sealed, dry environment at 2-8°C .
Synthesis Analysis
The synthesis of a similar compound, 4-allyloxy-3-methoxy benzaldehyde, has been reported in a study . The synthesis involved six steps: distillation of clove leaf oil waste, isolation of eugenol from clove leaf oil, isomerization reaction of eugenol to produce isoeugenol, oxidation reaction of isoeugenol to produce vanillin, O-allylation reaction of vanillin to produce 4-allyloxy-3-methoxy benzaldehyde, and Claisen-Schmidt condensation reaction of compound 5 with acetophenone .Scientific Research Applications
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Biochemical Production and Separation of Carboxylic Acids
- Field : Biochemical Engineering .
- Application : Carboxylic acids are traditionally produced from fossil fuels and have significant applications in the chemical, pharmaceutical, food, and fuel industries .
- Methods : Significant progress has been made in replacing such fossil fuel sources used for production of carboxylic acids with sustainable and renewable biomass resources .
- Results : The merits and demerits of each carboxylic acid processing platform are dependent on the application of the final product in the industry .
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Applications of Silica-Based Nanoparticles
- Field : Nanotechnology .
- Application : Functionalized silica nanoparticles (SiO2 NPs) have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics .
- Methods : These enhanced properties make this type of functionalized nanoparticles particularly appropriate for different applications .
- Results : The applications of functionalized silica nanoparticles have been extensively highlighted (advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment) .
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Electrical Properties of 4-allyloxy-2-hydroxybenzophenone
- Field : Electrical Engineering .
- Application : In this study, 4-allyloxy-2-hydroxybenzophenone (AHB) with polar functional groups and a conjugated structure was grafted onto PP via melt grafting to improve its electrical properties .
- Methods : The effects of several reaction variables, specifically initiator and monomer content, reaction temperature, rotor speed, and grafting yield time were studied .
- Results : The study focused on improving the electrical properties of the material .
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High-Voltage Direct Current (HVDC) Cable Insulation
- Field : Electrical Engineering .
- Application : Polypropylene (PP) is considered a promising material for eco-friendly high-voltage direct current (HVDC) cable insulation .
- Methods : In a study, 4-allyloxy-2-hydroxybenzophenone (AHB) with polar functional groups and a conjugated structure was grafted onto PP via melt grafting to improve its electrical properties .
- Results : The grafted PP effectively inhibited space charge accumulation and exhibited the highest volume resistivity and DC breakdown strength .
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Allylation
- Field : Organic Chemistry .
- Application : Allylation is any chemical reaction that adds an allyl group to a substrate .
- Methods : The allyl group is a substituent with the structural formula −CH2−HC=CH2. It consists of a methylene bridge (−CH2−) attached to a vinyl group (−CH=CH2) .
- Results : Allylic C−H bonds are about 15% weaker than the C−H bonds in ordinary sp3 carbon centers and are thus more reactive .
- Drug Delivery Application of Thermo- and pH-Sensitive Hydrogels
- Field : Biomedical Engineering .
- Application : The study investigated the synthesis and drug delivery application of thermo- and pH-sensitive hydrogels .
- Methods : Copolymerization of N-isopropylacrylamide (NIPAM), itaconamic acid (IAM; 4-amino-2-methylene-4-oxobutanoic acid) and β-cyclodextrin was investigated . β-cyclodextrin was at first modified by reacting with allyl glycidyl ether to substitute its OH end groups with moieties containing double bonds to facilitate the subsequent radical copolymerization with NIPAM and IAM .
- Results : The drug release experimental result shows that poly (CD-NIPAM-IAM) as a drug carrier was pH-sensitive and has the largest release rate at pH = 7.4 at 37 °C, indicating it is useful to release drugs in a neutral or alkaline (intestinal) environment .
Safety And Hazards
properties
IUPAC Name |
3-methoxy-4-prop-2-enoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-3-6-15-9-5-4-8(11(12)13)7-10(9)14-2/h3-5,7H,1,6H2,2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQPASQMIRCHIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424229 | |
Record name | 4-(allyloxy)-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Allyloxy)-3-methoxybenzoic acid | |
CAS RN |
22280-97-3 | |
Record name | 3-Methoxy-4-(2-propen-1-yloxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22280-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(allyloxy)-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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